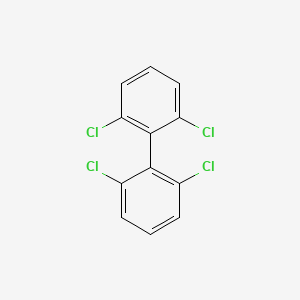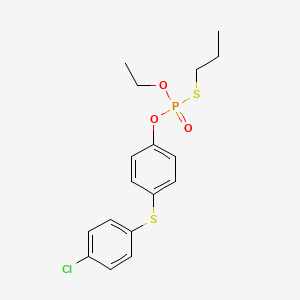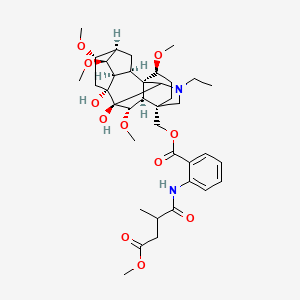
Delavaine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delavaine A is a diterpenoid.
Applications De Recherche Scientifique
Anti-Inflammatory Effects
Delavatine A, an isoquinoline alkaloid isolated from I. delavayi, exhibits significant anti-inflammatory effects. It has been found to suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-a (TNF-a), and interleukins (IL-6, IL-1β) in BV-2 microglial cells. This suppression is attributed to the inhibition of regulatory genes such as inducible NO synthase (iNOS) and cycloxygenase-2 (COX-2). Delavatine A also decreases the activation of nuclear factor-κB (NF-κB) in these cells, which is a crucial pathway in inflammatory responses (Qing-Sheng Xie et al., 2018).
Synthesis and Stereochemical Assignment
The total synthesis and stereochemical assignment of Delavatine A have been achieved, enabling the exploration of its potential applications. Innovative techniques like Rh-catalyzed asymmetric hydrogenation and kinetic resolution through Pd-catalyzed triflamide-directed C-H olefination were used in this synthesis. This process has expanded the understanding of Delavatine A's structure and potential for pharmacological use (Zhongyin Zhang et al., 2017).
Cytotoxic Effects
Delavatine A has exhibited considerable cytotoxicity against a range of cancer cell lines. Its structure as a cyclopenta[de]isoquinoline alkaloid and its bioactive properties suggest potential applications in cancer research and treatment (Zhongyin Zhang et al., 2016).
Neuroprotective Properties
Delavatine A has shown potential in protecting neuronal cells. Studies using oxygen and glucose deprivation/reperfusion (OGD/R)-injured PC12 cell and rat models have demonstrated that Delavatine A can ameliorate cell injury and improve brain ischemia/reperfusion damage. Its neuroprotection is attributed to the suppression of the MKK7/JNK signaling pathway (Shanshan Li et al., 2022).
Propriétés
Numéro CAS |
109291-57-8 |
|---|---|
Nom du produit |
Delavaine A |
Formule moléculaire |
C38H54N2O11 |
Poids moléculaire |
714.8 g/mol |
Nom IUPAC |
[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-methoxy-2-methyl-4-oxobutanoyl)amino]benzoate |
InChI |
InChI=1S/C38H54N2O11/c1-8-40-18-35(19-51-33(43)21-11-9-10-12-24(21)39-32(42)20(2)15-27(41)48-5)14-13-26(47-4)37-23-16-22-25(46-3)17-36(44,28(23)29(22)49-6)38(45,34(37)40)31(50-7)30(35)37/h9-12,20,22-23,25-26,28-31,34,44-45H,8,13-19H2,1-7H3,(H,39,42)/t20?,22-,23-,25+,26+,28-,29+,30-,31+,34?,35+,36-,37+,38-/m1/s1 |
Clé InChI |
JCUPDVBWNHFOAD-LVBPXUMQSA-N |
SMILES isomérique |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@@H]([C@@](C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC |
SMILES canonique |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7NC(=O)C(C)CC(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



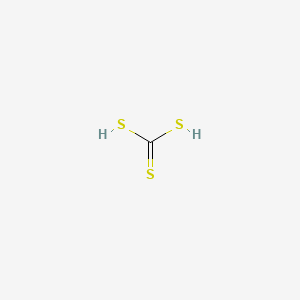
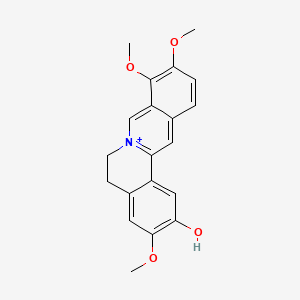
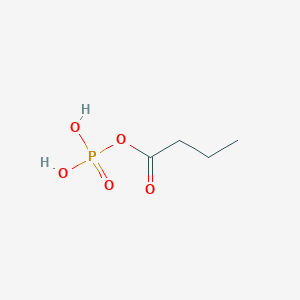
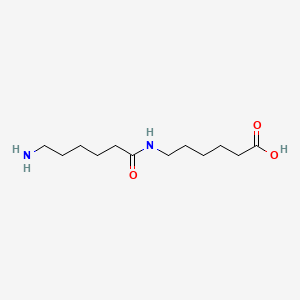
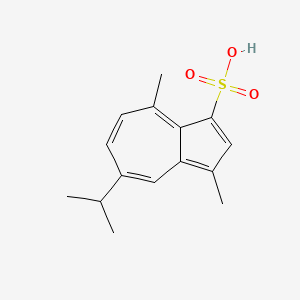
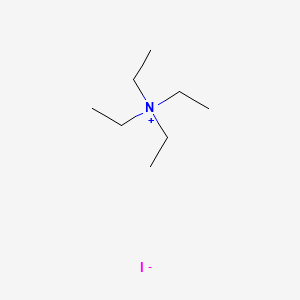
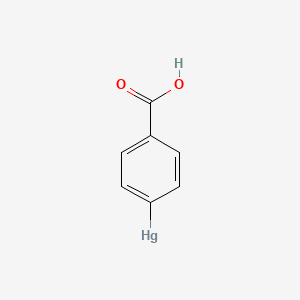
![N-[(2-chlorophenyl)methyl]-1-[4-[[(2-chlorophenyl)methylamino]methyl]cyclohexyl]methanamine](/img/structure/B1221717.png)
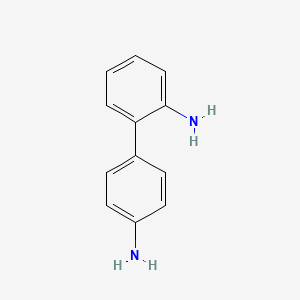
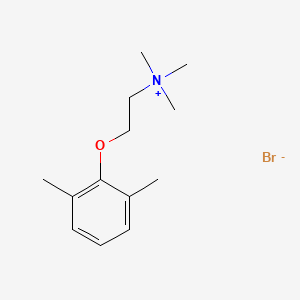
![(1s)-1-[(2r)-6-Oxotetrahydro-2h-Pyran-2-Yl]undecyl Acetate](/img/structure/B1221727.png)
